molecular formula C9H10ClIO2 B8244554 4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene

4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8244554
M. Wt: 312.53 g/mol
InChI Key: NQZJJYAQQRTYDQ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents such as iodine monochloride (ICl) or a combination of iodine and chlorine sources under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the methoxyethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-iodo-1-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZJJYAQQRTYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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